REACTION_CXSMILES
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[CH2:1]([N:5]1[C:13]2[C:12](=[O:14])[NH:11][C:10](=[O:15])[N:9]([CH3:16])[C:8]=2[N:7]=[CH:6]1)[C:2]#[C:3][CH3:4].[Cl:17]N1C(=O)CCC1=O.O>CN(C)C=O>[CH2:1]([N:5]1[C:13]2[C:12](=[O:14])[NH:11][C:10](=[O:15])[N:9]([CH3:16])[C:8]=2[N:7]=[C:6]1[Cl:17])[C:2]#[C:3][CH3:4]
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Name
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|
Quantity
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112 g
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Type
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reactant
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Smiles
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C(C#CC)N1C=NC=2N(C(NC(C12)=O)=O)C
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Name
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Quantity
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2200 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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Quantity
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75.3 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
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Quantity
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2200 mL
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Type
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reactant
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for five hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for 1.5 hour
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Duration
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1.5 h
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Type
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FILTRATION
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Details
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The white precipitate was collected by filtration
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Type
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WASH
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Details
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the white solid was washed with water and, with t-butyl methyl ether
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Reaction Time |
5 h |
Name
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Type
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product
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Smiles
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C(C#CC)N1C(=NC=2N(C(NC(C12)=O)=O)C)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |